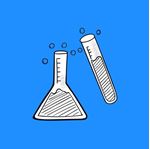- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hebei Ganmiao New material Technology Co., LTD
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Baoji Haoxiang Bio-technology Co.Ltd
 Audited Supplier
Audited Supplier
Gold Member
Company nature: Private enterprises
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Dioxins
Dioxins are a group of highly toxic environmental contaminants, primarily consisting of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). These compounds are byproducts of various industrial processes, including waste incineration, chlorine bleaching in paper production, and certain metal smelting operations. Due to their persistence in the environment and bioaccumulation potential, dioxins can be found in soil, water, air, and a wide range of foods, posing significant health risks.
Exposure to dioxins can lead to severe health effects, including immune system suppression, endocrine disruption, reproductive and developmental issues, and an increased risk of certain cancers. Regulatory bodies around the world have set strict limits on allowable levels of dioxins in the environment and food products to protect public health.
Prevention measures include improving waste management practices, reducing emissions from industrial processes, and implementing better controls during manufacturing to minimize the formation of dioxins. Research is ongoing to develop more effective monitoring and remediation techniques for these persistent organic pollutants (POPs).


-
Synthesis and Biological Evaluation of 5-Nitrovanillin in Pharmaceutical ApplicationsSynthesis and Biological Evaluation of 5-Nitrovanillin in Pharmaceutical Applications Introduction to 5-Nitrovanillin 5-Nitrovanillin is a derivative of vanillin, a well-known aromatic compound obtained from the seeds of the vanilla plant. It has gained significant attention in recent years due to its potential applications in pharmaceuticals and biomedicine. The addition of a nitro group at the...
-
Ticagrelor's Mechanistic Insights in Cardiovascular Disease Therapy: A Review of Current ResearchTicagrelor's Mechanistic Insights in Cardiovascular Disease Therapy: A Review of Current Research Introduction: Ticagrelor, a potent oral antiplatelet agent, has revolutionized the treatment of cardiovascular diseases by inhibiting platelet activation and aggregation. Its unique mechanism of action makes it a cornerstone in the management of acute coronary syndromes (ACS) and percutaneous coronary...
-
Camptothecin: A Promising Lead Compound in Chemical BiopharmaceuticalsCamptothecin: A Promising Lead Compound in Chemical Biopharmaceuticals Introduction to Camptothecin Camptothecin is a natural alkaloid isolated from the bark of the Chinese tree Camptotheca acuminata. It has garnered significant attention in the field of medicinal chemistry due to its potent biological activities, particularly as an anti-tumor agent. Discovered over three decades ago, camptothecin...
-
(S)-2-Aminobutyramide Hydrochloride: A Chiral Amine with Therapeutic Potential in Chemical Biopharmaceuticals(S)-2-Aminobutyramide Hydrochloride: A Chiral Amine with Therapeutic Potential in Chemical Biopharmaceuticals Introduction to (S)-2-Aminobutyramide Hydrochloride (S)-2-Aminobutyramide Hydrochloride is a chiral compound that has garnered significant attention in the fields of chemistry and biomedicine. As a chiral amine, it exhibits unique properties that make it a promising candidate for various...
-
Sodium Molybdate: A Promising Compound in Chemical BiopharmaceuticalsSodium Molybdate: A Promising Compound in Chemical Biopharmaceuticals Sodium molybdate, a sodium salt of molybdenum acid, has garnered significant attention in the fields of chemistry and biomedicine due to its versatile properties and potential applications. This compound, with the chemical formula Na2MoO4·2H2O, is not only a valuable reagent in analytical chemistry but also exhibits promising...





